

Spectral Data for 5-Bromo-1-phenyl-1H-benzoimidazole: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-1-phenyl-1H-benzoimidazole

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An in-depth analysis of the spectral characteristics of **5-Bromo-1-phenyl-1H-benzoimidazole**, a key heterocyclic compound, is presented for researchers, scientists, and professionals in drug development. This guide provides available spectral data, experimental methodologies, and a logical framework for its characterization.

Initial comprehensive searches for detailed experimental spectral data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for **5-Bromo-1-phenyl-1H-benzoimidazole** (CAS No. 221636-18-6) did not yield a complete, publicly available dataset. The information is not readily found in common chemical databases or scientific literature.

However, extensive data is available for the closely related isomer, 5-Bromo-2-phenyl-1H-benzimidazole (CAS No. 2622-63-1). Due to the structural similarity and the availability of a full spectral dataset, this document will focus on the characterization of 5-Bromo-2-phenyl-1H-benzimidazole as a representative example of a bromo-phenyl-benzoimidazole. This information provides a valuable reference point for researchers working with related compounds.

Spectral Data Summary for 5-Bromo-2-phenyl-1H-benzimidazole

The following tables summarize the key spectral data for 5-Bromo-2-phenyl-1H-benzimidazole.

Table 1: ^1H NMR Spectral Data of 5-Bromo-2-phenyl-1H-benzimidazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|-----------------------------------|
| 13.15 | s | 1H | N-H |
| 8.19-8.17 | m | 2H | Phenyl H |
| 7.80 | s | 1H | Benzimidazole H-4 |
| 7.59-7.51 | m | 4H | Phenyl H & Benzimidazole H-6, H-7 |
| 7.36-7.35 | dd | 1H | Benzimidazole H-6 |

Solvent: DMSO-d₆, Frequency: 600 MHz[1]

Table 2: ¹³C NMR Spectral Data of 5-Bromo-2-phenyl-1H-benzimidazole

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--------------------|
| 152.93 | C=N |
| 130.71 | Phenyl C |
| 130.11 | Phenyl C |
| 129.49 | Phenyl C |
| 127.08 | Benzimidazole C |
| 125.45 | Benzimidazole C |
| 114.74 | Benzimidazole C-Br |

Solvent: DMSO-d₆, Frequency: 150 MHz[1]

Table 3: IR Spectral Data of 5-Bromo-2-phenyl-1H-benzimidazole

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|-------------|
| 3435 | N-H stretch |
| 1617 | C=N stretch |

Sample Preparation: KBr pellet[1]

Table 4: Mass Spectrometry Data of 5-Bromo-2-phenyl-1H-benzimidazole

| m/z | Assignment |
|----------|---|
| 273.0022 | [M+H] ⁺ (Calculated for C ₁₃ H ₁₀ BrN ₂) |
| 273.0019 | [M+H] ⁺ (Found) |

Technique: High-Resolution Mass Spectrometry (HRMS-ESI)[1]

Experimental Protocols

The following sections detail the general methodologies for the synthesis and spectral analysis of substituted benzimidazoles, based on established procedures.

Synthesis of 5-Bromo-2-phenyl-1H-benzimidazole

A common method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde. For 5-Bromo-2-phenyl-1H-benzimidazole, this would typically involve the reaction of 4-bromo-1,2-phenylenediamine with benzoic acid or benzaldehyde.

General Procedure:

- A mixture of 4-bromo-1,2-phenylenediamine and a slight molar excess of benzaldehyde is prepared in a suitable solvent, such as ethanol or dimethylformamide.
- A catalytic amount of an acid, such as hydrochloric acid or a Lewis acid, may be added to facilitate the reaction.

- The reaction mixture is heated under reflux for several hours and the progress is monitored by thin-layer chromatography.
- Upon completion, the mixture is cooled, and the product is precipitated by the addition of water.
- The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the final product.

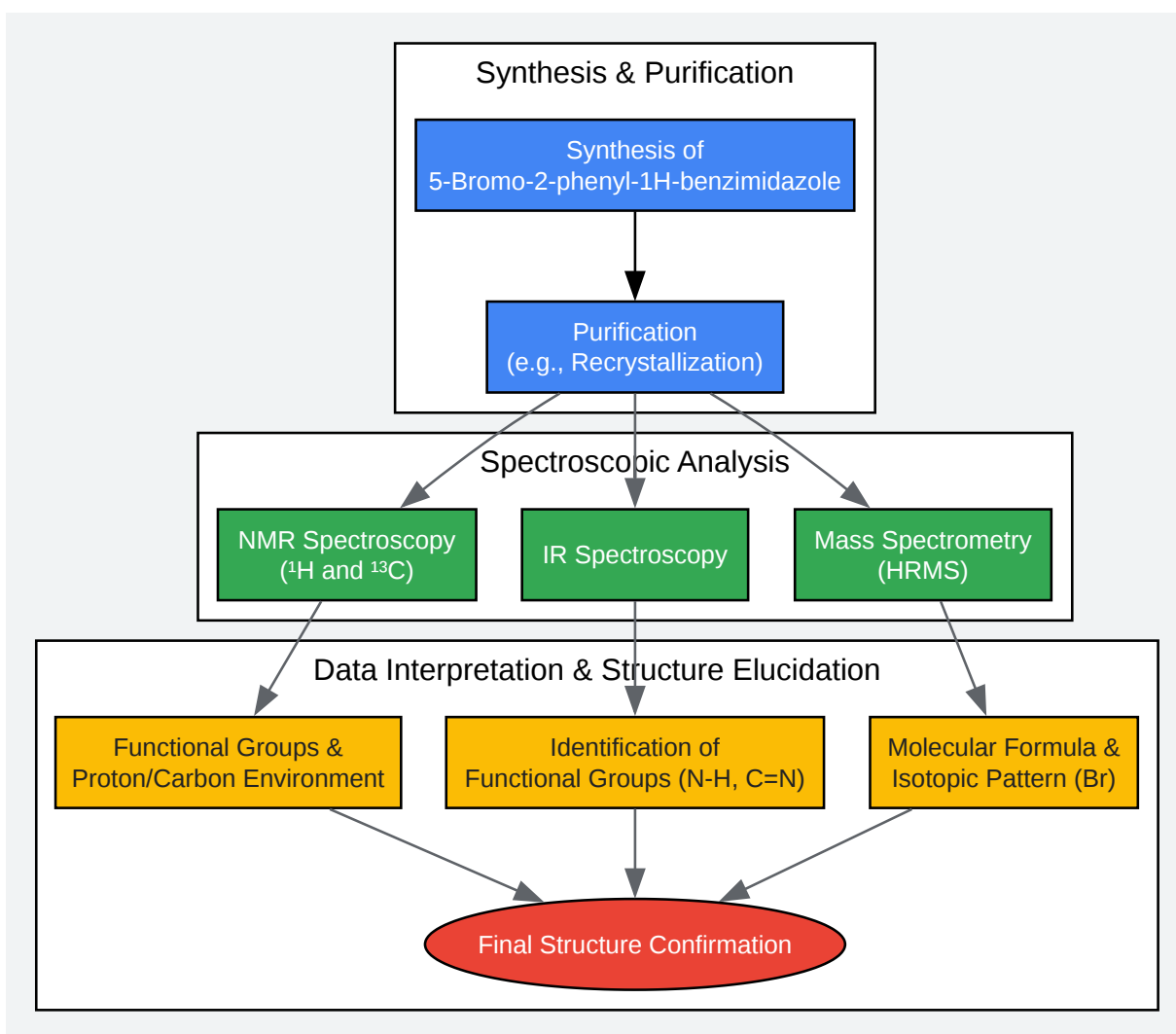
Spectroscopic Analysis

The following are standard protocols for acquiring the spectral data.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, commonly DMSO- d_6 or CDCl_3 , with tetramethylsilane (TMS) used as an internal standard.
- Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded over a range of 4000-400 cm^{-1} .
- Mass Spectrometry (MS): High-resolution mass spectra are generally acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and confirm the elemental composition.

Logical Framework for Spectral Analysis

The following diagram illustrates the logical workflow for the characterization of a substituted benzimidazole, such as 5-Bromo-2-phenyl-1H-benzimidazole, using various spectroscopic techniques.



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Workflow for the synthesis and spectral characterization of substituted benzimidazoles.

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References

- 1. rsc.org [rsc.org]

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